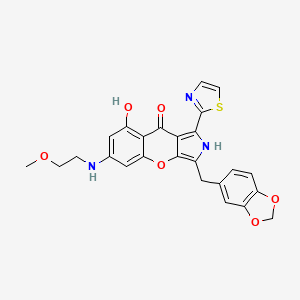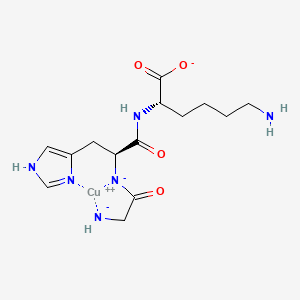
HS-Peg7-CH2CH2cooh
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HS-Peg7-CH2CH2cooh involves the reaction of polyethylene glycol with thiol and propionic acid groups. The reaction typically occurs under mild conditions to ensure the integrity of the PEG chain. The process involves the following steps:
- Activation of the carboxyl group of propionic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
- Reaction of the activated propionic acid with polyethylene glycol to form the PEG-propionic acid intermediate.
- Introduction of the thiol group to the PEG-propionic acid intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions
HS-Peg7-CH2CH2cooh undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Conjugation: The carboxyl group can form amide bonds with amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles.
Conjugation: Carbodiimides such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used for amide bond formation.
Major Products Formed
Oxidation: Disulfides.
Substitution: Thiol-substituted products.
Conjugation: Amide-linked conjugates.
科学研究应用
HS-Peg7-CH2CH2cooh is widely used in scientific research, particularly in the following areas:
Chemistry: As a linker in the synthesis of PROTACs, enabling the study of selective protein degradation.
Biology: In cell biology research to investigate protein-protein interactions and protein degradation pathways.
Medicine: Potential therapeutic applications in targeted protein degradation for the treatment of diseases such as cancer.
Industry: Used in the development of novel drug delivery systems and bioconjugation techniques .
作用机制
HS-Peg7-CH2CH2cooh functions as a linker in PROTACs, which are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases. The linker connects two ligands: one that binds to the target protein and another that binds to the E3 ubiquitin ligase. This proximity induces ubiquitination of the target protein, leading to its degradation by the proteasome .
相似化合物的比较
HS-Peg7-CH2CH2cooh is unique due to its specific structure and functionality as a PEG-based linker. Similar compounds include:
HS-Peg4-CH2CH2cooh: A shorter PEG linker with similar properties.
HS-Peg12-CH2CH2cooh: A longer PEG linker that provides greater flexibility.
HS-Peg2-CH2CH2cooh: A minimal PEG linker for applications requiring shorter linkers .
These similar compounds vary in the length of the PEG chain, which affects their flexibility and suitability for different applications.
属性
分子式 |
C17H34O9S |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C17H34O9S/c18-17(19)1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16-27/h27H,1-16H2,(H,18,19) |
InChI 键 |
ALKVYCHUZRNUCE-UHFFFAOYSA-N |
规范 SMILES |
C(COCCOCCOCCOCCOCCOCCOCCS)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B12424739.png)


![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)



![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)






